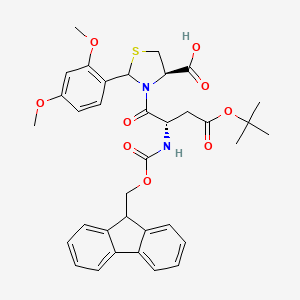

Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH

Description

Contextualization of Pseudoproline Dipeptide Building Blocks in Peptide Synthesis

Solid-phase peptide synthesis (SPPS), particularly using Fmoc chemistry, can be hindered by the aggregation of the growing peptide chain on the solid support. wikipedia.org This aggregation, often caused by the formation of intermolecular β-sheet secondary structures, can lead to incomplete reactions, low yields, and impure products. chempep.comiris-biotech.de

Pseudoproline dipeptides were developed as a strategic solution to mitigate these challenges. wikipedia.orgiris-biotech.de These artificially created dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues. wikipedia.orgchempep.com In these structures, the side-chain hydroxyl (for Ser/Thr) or thiol (for Cys) group is reacted with an aldehyde or ketone to form a cyclic oxazolidine (B1195125) or thiazolidine (B150603), respectively. chempep.combachem.com This five-membered ring introduces a "kink" into the peptide backbone, similar to the effect of a natural proline residue. chempep.compeptide.com

The key functions of pseudoproline dipeptides in SPPS are:

Disruption of Secondary Structures : The kink imposed by the pseudoproline ring favors a cis-amide bond conformation, which disrupts the interchain hydrogen bonding responsible for β-sheet formation and aggregation. wikipedia.orgiris-biotech.de

Enhanced Solvation and Solubility : By preventing aggregation, pseudoprolines improve the solvation of the peptide chain, making reactive sites more accessible for subsequent coupling reactions. chempep.comnih.gov

Improved Synthesis Efficiency : The use of pseudoproline dipeptides leads to more predictable and efficient acylation and deprotection steps, resulting in higher purity and yield of the final peptide. merckmillipore.commerckmillipore.com

These building blocks are incorporated as pre-formed dipeptides because the sterically hindered nature of the oxazolidine or thiazolidine ring makes it difficult to couple a subsequent amino acid to a pseudoproline monomer. chempep.com After synthesis is complete, the pseudoproline moiety is readily cleaved under standard trifluoroacetic acid (TFA) conditions, restoring the native serine, threonine, or cysteine residue in the final peptide. iris-biotech.demerckmillipore.com

Significance of Aspartic Acid and Cysteine Derivatives in Complex Chemical Synthesis

Aspartic Acid Derivatives: Aspartic acid (Asp) is a common amino acid in peptide sequences. In Fmoc-based SPPS, it is typically used as a derivative with its side-chain carboxyl group protected to prevent unwanted side reactions. The most common derivative is Fmoc-Asp(OtBu)-OH, where the side chain is protected as a tert-butyl (OtBu) ester. nbinno.compeptide.comcem.com This protecting group is stable to the mild basic conditions (e.g., piperidine) used for N-terminal Fmoc group removal but is easily cleaved by strong acids like TFA during the final deprotection step. nbinno.com

However, aspartic acid residues are susceptible to a significant side reaction known as aspartimide formation. peptide.com This occurs when the backbone amide nitrogen attacks the side-chain ester, particularly in sequences containing Asp followed by residues like glycine, asparagine, or arginine. This cyclization can lead to the formation of β-aspartyl peptides and epimerized products that are difficult to separate from the target peptide. The incorporation of aspartic acid within a structure-disrupting dipeptide, such as a pseudoproline, can influence the local conformation and potentially mitigate such side reactions. peptide.com

Cysteine Derivatives: Cysteine (Cys) is unique among the standard amino acids due to its thiol (-SH) side chain. creative-peptides.com The thiol group is highly reactive and plays crucial roles in protein structure and function. researchgate.netnih.gov Its key chemical properties and applications in synthesis include:

Disulfide Bond Formation : The thiol group can be oxidized to form a disulfide bond with another cysteine residue, creating a cystine. These bonds are critical for stabilizing the three-dimensional structures of many proteins and peptides. creative-peptides.comwikipedia.org

Nucleophilicity : The thiol group is a potent nucleophile, participating in various enzymatic reactions and chemical conjugations. creative-peptides.comresearchgate.net

Metal Binding : The thiolate form of cysteine binds to various metal ions, forming essential components of metalloproteins and enzymes. wikipedia.org

In chemical synthesis, the high reactivity of the thiol group necessitates protection. creative-peptides.com Furthermore, non-natural derivatives of cysteine are synthesized to harness its core properties for various applications in pharmaceuticals and biotechnology. The formation of a thiazolidine ring, as seen in cysteine-based pseudoprolines, is one such modification that temporarily protects the thiol group while also conferring the structural benefits of a pseudoproline. bachem.commerckmillipore.com The use of cysteine-derived pseudoprolines has been shown to enhance the synthesis of Cys-rich peptides and facilitate peptide macrocyclization. bachem.com

Overview of Protecting Group Chemistry in Biomolecule Construction

The synthesis of complex biomolecules like peptides requires a sophisticated strategy of temporary and permanent protecting groups to ensure that chemical reactions occur only at the desired locations. lgcstandards.compeptide.com In peptide synthesis, protecting groups are used for the N-terminal α-amino group and for any reactive amino acid side chains. peptide.compeptide.com

A key concept in this field is orthogonality , which means that different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. peptide.com The most prevalent strategy in modern SPPS is the Fmoc/tBu strategy , which is a fully orthogonal system. peptide.comchempep.com

Fmoc (9-fluorenylmethyloxycarbonyl) Group : This group is used for the temporary protection of the N-terminal α-amino group of the amino acids. chempep.comwikipedia.org The Fmoc group is stable to acidic conditions but is labile to weak bases, typically being removed by a solution of 20% piperidine (B6355638) in a solvent like DMF. lgcstandards.comwikipedia.org This allows for the stepwise elongation of the peptide chain.

tBu (tert-butyl) Based Groups : These groups, such as tert-butyl (tBu) ether, tert-butyl (OtBu) ester, and tert-butyloxycarbonyl (Boc), are used for the "permanent" protection of amino acid side chains (e.g., the carboxyl group of Aspartic Acid). creative-peptides.comchempep.com They are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, most commonly trifluoroacetic acid (TFA). nbinno.comstackexchange.com This final cleavage step typically occurs concurrently with the cleavage of the completed peptide from its solid support resin. lgcstandards.com

This orthogonal Fmoc/tBu approach allows for the selective deprotection of the N-terminus for chain elongation while keeping the side chains protected until the final step, thereby preventing branching and other side reactions. peptide.comtotal-synthesis.com

| Protecting Group | Target Functional Group | Chemical Nature | Cleavage Condition | Role in Synthesis |

| Fmoc | α-Amino group | Base-labile carbamate | 20% Piperidine in DMF | Temporary N-terminal protection |

| OtBu | Carboxyl side chain (e.g., Asp) | Acid-labile ester | Trifluoroacetic Acid (TFA) | "Permanent" side-chain protection |

This table summarizes the key characteristics of the protecting groups central to the Fmoc/tBu strategy.

Academic and Research Trajectories of Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH

This compound is a sophisticated dipeptide building block that embodies the principles outlined in the preceding sections. guidechem.comchempep.comiris-biotech.de It is designed for direct incorporation into a peptide sequence using standard Fmoc-SPPS protocols.

Analysis of the Compound's Structure:

Fmoc-Asp(OtBu)- : This is the N-terminal residue. The α-amino group is protected by the base-labile Fmoc group, and the side-chain carboxyl is protected by the acid-labile OtBu group.

-Cys(Psi(Dmp,H)pro)-OH : This is the C-terminal residue, which has been converted into a pseudoproline. The notation Psi(Dmp,H)pro indicates a thiazolidine ring formed from the cysteine's thiol and backbone amino group with a 2,4-dimethoxybenzaldehyde (B23906) derivative. This specific modification is TFA-labile. merckmillipore.comiris-biotech.de

The research trajectory for this compound and its analogs is driven by the need to overcome the most challenging aspects of peptide synthesis. Its utility lies in its ability to preemptively address aggregation issues that might arise from either the Asp or Cys residues or the surrounding sequence. By providing a pre-formed dipeptide that combines a protected Asp with a structure-disrupting Cys-pseudoproline, it streamlines the synthesis of "difficult" sequences, such as long peptides, cyclic peptides, or those rich in hydrophobic residues. chempep.commerckmillipore.com Researchers in drug discovery and chemical biology utilize such advanced building blocks to access complex peptide targets that would otherwise be synthetically inaccessible. wikipedia.orgnih.gov

| Component | Chemical Name | Function |

| Fmoc | 9-fluorenylmethyloxycarbonyl | N-terminal protecting group |

| Asp(OtBu) | Aspartic acid (tert-butyl ester) | Amino acid residue with side-chain protection |

| Cys(Psi(Dmp,H)pro) | Cysteine (2,4-dimethoxyphenyl pseudothiaproline) | Amino acid residue modified to a pseudoproline |

This table details the constituent parts of the this compound molecule and their respective functions in peptide synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N2O9S/c1-35(2,3)46-30(38)17-27(36-34(42)45-18-26-23-12-8-6-10-21(23)22-11-7-9-13-24(22)26)31(39)37-28(33(40)41)19-47-32(37)25-15-14-20(43-4)16-29(25)44-5/h6-16,26-28,32H,17-19H2,1-5H3,(H,36,42)(H,40,41)/t27-,28-,32?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIAADYESUUVCI-UHHKVWMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N1C(CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N1[C@@H](CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N2O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Fmoc Asp Otbu Cys Psi Dmp,h Pro Oh

Retrosynthetic Analysis and Key Synthetic Disconnections for Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH

The retrosynthetic analysis of this compound reveals a primary disconnection at the amide bond linking the aspartic acid and cysteine residues. This approach simplifies the complex target molecule into two more manageable precursor fragments.

Key Synthetic Disconnections:

Amide Bond: The most logical disconnection is the peptide bond between the carboxyl group of Fmoc-L-Aspartic acid β-tert-butyl ester (Fmoc-Asp(OtBu)-OH) and the secondary amine of the cysteine-derived pseudoproline moiety.

Thiazolidine (B150603) Ring: The pseudoproline core itself can be retrosynthetically cleaved back to its constituent components: L-cysteine and 2,4-dimethoxybenzaldehyde (B23906).

This analysis dictates a convergent synthetic strategy where the two key fragments are prepared separately and then coupled to yield the final product.

Identification and Preparation of Precursor Fragments

The successful synthesis of the target dipeptide hinges on the efficient preparation of its two primary precursors:

Fmoc-Asp(OtBu)-OH: This is a commercially available and widely used building block in Fmoc-based SPPS. medchemexpress.com It features the base-labile fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a tert-butyl (tBu) ester protecting the side-chain carboxylic acid of the aspartic acid residue. This orthogonal protection scheme is fundamental to standard Fmoc/tBu synthesis protocols. iris-biotech.de

Cys(Psi(Dmp,H)pro)-OH (2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid): This fragment constitutes the cysteine-pseudoproline moiety. Its synthesis involves the condensation of L-cysteine with 2,4-dimethoxybenzaldehyde. This reaction forms a thiazolidine ring, which introduces a "kink" in the peptide backbone, mimicking the structure of proline. This structural feature is crucial for disrupting the formation of secondary structures like β-sheets during peptide synthesis, thereby enhancing solubility and improving coupling efficiencies.

Detailed Synthetic Pathways for this compound

The synthesis of this compound is a multi-step process that begins with the formation of the pseudoproline core, followed by the coupling of the protected aspartic acid derivative.

Synthesis of the Cysteine-Pseudoproline Moiety

The formation of the thiazolidine ring is a critical step in the synthesis. It is achieved through the reaction of L-cysteine with 2,4-dimethoxybenzaldehyde. This reaction is typically carried out in a suitable solvent system, and the resulting 2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid is then isolated and purified. The dimethoxyphenyl (Dmp) group provides steric bulk and influences the conformational properties of the resulting dipeptide.

Integration of the Fmoc-Asp(OtBu) Fragment

Once the Cys(Psi(Dmp,H)pro)-OH moiety is prepared, the next step is the coupling of Fmoc-Asp(OtBu)-OH. Due to the sterically hindered nature of the secondary amine in the thiazolidine ring, direct acylation can be challenging. Therefore, pre-formed dipeptides are the preferred building blocks for incorporation into a growing peptide chain.

The coupling reaction involves the activation of the carboxylic acid of Fmoc-Asp(OtBu)-OH, which then reacts with the secondary amine of the cysteine-pseudoproline to form the amide bond.

Optimization of Dipeptide Coupling Reactions

For the synthesis of this compound, common coupling agents include uronium/aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) and a tertiary base such as DIPEA (N,N-Diisopropylethylamine).

Optimization of the coupling may involve adjusting the stoichiometry of the reagents, reaction time, and temperature to maximize the yield and minimize potential side reactions such as racemization.

Advanced Protecting Group Orchestration in Synthesis of this compound

The successful synthesis of this dipeptide relies on a well-defined and orthogonal protecting group strategy. The choice of protecting groups is critical to prevent unwanted side reactions and to allow for their selective removal at the appropriate stages of peptide synthesis.

Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile group protects the α-amino group of the aspartic acid. Its removal is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like DMF (dimethylformamide), which is a standard step in Fmoc SPPS.

OtBu (tert-butyl ester): The side-chain carboxylic acid of the aspartic acid is protected as a tert-butyl ester. This group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which is typically used for the final cleavage of the peptide from the solid support and the removal of other acid-labile side-chain protecting groups. iris-biotech.de A potential side reaction associated with Asp(OtBu) is the formation of aspartimide, especially under basic conditions. peptide.com

Psi(Dmp,H)pro (2-(2,4-dimethoxyphenyl)thiazolidine): The thiazolidine ring itself acts as a temporary protecting group for the cysteine thiol and the backbone amide nitrogen. It is stable to the standard Fmoc deprotection conditions but can be cleaved with a high concentration of TFA, typically in the presence of scavengers, to regenerate the native cysteine residue at the end of the synthesis. iris-biotech.de

The compatibility of the 2,4-dimethoxyphenyl-pseudothiaproline moiety with standard Fmoc/tBu protocols makes this dipeptide a valuable tool for the synthesis of complex peptides. iris-biotech.de

Selection and Application of Orthogonal Protecting Groups

The successful synthesis of this compound hinges on a robust orthogonal protection scheme. This strategy allows for the selective removal of one type of protecting group in the presence of others, which is fundamental to the stepwise construction of peptides. iris-biotech.de The most widely adopted orthogonal pair in contemporary SPPS is the Fmoc/tBu strategy, which is central to the structure of the target molecule. iris-biotech.de

The N-terminal α-amino group is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group. This protecting group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). iris-biotech.de The mild basic conditions required for Fmoc removal ensure the stability of acid-labile protecting groups present elsewhere in the molecule.

The side chain of the aspartic acid residue is protected by a tert-butyl (OtBu) ester. The OtBu group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). creative-peptides.com This orthogonality between Fmoc and OtBu is crucial for the utility of Fmoc-Asp(OtBu)-OH as a building block in peptide synthesis. iris-biotech.de

The cysteine-derived pseudoproline moiety, Cys(Psi(Dmp,H)pro) , serves a dual purpose. It acts as a temporary protecting group for the cysteine's thiol group and imparts a "kink" in the peptide backbone, which helps to disrupt secondary structure formation and prevent aggregation during peptide synthesis. chempep.comwikipedia.org The thiazolidine ring of the pseudoproline, formed from the reaction of cysteine with 2,4-dimethoxybenzaldehyde, is stable to the basic conditions of Fmoc deprotection. chempep.commerckmillipore.com

| Protecting Group | Function | Deprotection Conditions | Stability |

|---|---|---|---|

| Fmoc | N-terminal α-amino protection | Base (e.g., 20% piperidine in DMF) | Acid-labile |

| OtBu | Aspartic acid side-chain carboxyl protection | Acid (e.g., TFA) | Base-stable |

| Psi(Dmp,H)pro | Cysteine side-chain thiol protection and conformational constraint | Acid (e.g., 80% TFA in DCM) | Base-stable |

Controlled Deprotection Strategies

The utility of this compound in peptide synthesis is directly related to the ability to selectively deprotect its functional groups.

The primary deprotection step during peptide chain elongation is the removal of the Fmoc group . This is typically achieved by treating the peptide-resin with a 20% solution of piperidine in DMF for a short period. This process liberates the N-terminal amine for the subsequent coupling reaction, while the OtBu and pseudoproline protecting groups remain intact.

The OtBu group is a permanent protecting group that is removed during the final cleavage of the peptide from the solid support. This is accomplished using a strong acid cocktail, most commonly containing a high concentration of TFA.

The pseudoproline moiety is also designed to be cleaved under acidic conditions. Specifically, the 2,4-dimethoxyphenyl-pseudothiaproline is compatible with standard Fmoc/tBu protocols and can be cleaved with 80% TFA in dichloromethane (B109758) (DCM). peptart.ch It is important to note that the lability of cysteine-based pseudoprolines to TFA can vary, with some studies reporting shorter deprotection times than initially expected. nih.gov Cleavage of the thiazolidine ring regenerates the native cysteine residue in the final peptide. However, a potential side reaction during cleavage is the release of 2,4-dimethoxybenzaldehyde, which can lead to the formation of adducts with the deprotected peptide. merckmillipore.com

| Protecting Group | Reagent | Typical Conditions | Purpose |

|---|---|---|---|

| Fmoc | Piperidine in DMF | 20% solution, room temperature | Stepwise N-terminal deprotection during SPPS |

| OtBu | Trifluoroacetic acid (TFA) | ~95% TFA with scavengers | Final side-chain deprotection and cleavage from resin |

| Psi(Dmp,H)pro | Trifluoroacetic acid (TFA) in DCM | ~80% TFA in DCM | Final cleavage to regenerate the native cysteine residue |

Innovations in Synthetic Methodologies for this compound

The synthesis of peptide building blocks is continuously evolving to improve efficiency, reduce environmental impact, and enhance product quality. Green chemistry and flow chemistry are two key areas of innovation that are being applied to peptide synthesis.

Green Chemistry Principles in its Synthesis

Traditional peptide synthesis is known for its significant consumption of hazardous solvents, such as DMF, and reagents. nih.govnih.gov The application of green chemistry principles aims to mitigate the environmental footprint of these processes. rsc.org

For the synthesis of this compound, several green chemistry strategies can be envisaged. A primary focus is the replacement of conventional solvents with more environmentally benign alternatives. rsc.orgresearchgate.net Research has identified several greener solvents that can be used in SPPS, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), N-butylpyrrolidone (NBP), and propylene (B89431) carbonate. rsc.orgresearchgate.net These solvents are evaluated based on their ability to swell the solid support, dissolve reagents, and facilitate efficient coupling and deprotection reactions. nih.gov For instance, NBP has been shown to be a viable, non-toxic, and biodegradable alternative to DMF in the synthesis of complex peptides.

Another green chemistry approach is the reduction of reagent excess. The use of highly efficient coupling reagents can minimize the number of equivalents of protected amino acids required for each coupling step. Furthermore, the development of recyclable reagents and solid supports is an active area of research that could significantly reduce waste generation in peptide synthesis. rsc.org

| Green Solvent | Key Advantages | Considerations |

|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity than DMF. | Resin swelling and reagent solubility can vary. |

| N-Butylpyrrolidone (NBP) | Non-toxic, biodegradable, performs on par with DMF for complex peptides. | May require optimization of reaction conditions. |

| Propylene Carbonate | Can replace both DCM and DMF, low toxicity. | Performance can be resin-dependent. |

Application of Flow Chemistry Techniques

Flow chemistry has emerged as a powerful technology for the synthesis of peptides and other pharmaceuticals. chimia.chnih.gov This approach involves the continuous pumping of reagents through a reactor, offering precise control over reaction parameters such as temperature, pressure, and reaction time. chimia.ch

The application of flow chemistry to the synthesis of this compound offers several potential advantages. The enhanced mixing and heat transfer in flow reactors can lead to faster reaction times and improved yields. chimia.ch Furthermore, the automated nature of flow systems can improve reproducibility and reduce manual handling of hazardous materials. rsc.org

However, the synthesis of pseudoproline-containing peptides in flow systems can present challenges. For instance, the coupling of amino acids to the sterically hindered nitrogen of the pseudoproline ring can be difficult. wikipedia.org One study investigating the use of pseudoproline derivatives in automated flow peptide chemistry found that the coupling of aspartic acid was particularly inefficient. This suggests that the synthesis of the target dipeptide in a flow system would require careful optimization of coupling reagents and conditions to achieve high efficiency. The use of more potent activating agents or higher temperatures, which are readily achievable in flow reactors, could potentially overcome this challenge.

Advanced Spectroscopic and Analytical Research Applied to Fmoc Asp Otbu Cys Psi Dmp,h Pro Oh

Elucidation of Chemical Structure and Stereochemistry

The definitive confirmation of the structure and stereochemistry of Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH relies on a combination of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural and stereochemical elucidation of this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, is required for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the Fmoc and Dmp groups, the α-protons of the aspartate and cysteine residues, and the various methylene (B1212753) and methine protons of the backbone and protecting groups. The chemical shifts and coupling constants of the α-protons are particularly important for confirming the integrity of the amino acid residues. The presence of the pseudoproline ring introduces conformational rigidity, which can be studied by observing the coupling constants between the protons on the thiazolidine (B150603) ring.

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons, the aromatic carbons, and the α-carbons of the amino acid residues are diagnostic. The stereochemistry at the chiral centers can be confirmed through the use of chiral solvating agents or by comparing the obtained NMR data with that of diastereomeric standards, if available.

Expected ¹H NMR Chemical Shifts for Key Protons:

| Proton | Expected Chemical Shift (ppm) |

| Fmoc aromatic protons | 7.2 - 7.9 |

| Dmp aromatic protons | 6.4 - 7.1 |

| Asp α-H | 4.4 - 4.7 |

| Cys(Psi) α-H | 4.2 - 4.5 |

| OtBu methyl protons | ~1.4 |

| Dmp methoxy (B1213986) protons | ~3.8 |

Expected ¹³C NMR Chemical Shifts for Key Carbons:

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl carbons | 168 - 175 |

| Fmoc aromatic carbons | 120 - 145 |

| Dmp aromatic carbons | 98 - 160 |

| Asp α-C | ~50 |

| Cys(Psi) α-C | ~60 |

| OtBu quaternary carbon | ~80 |

| OtBu methyl carbons | ~28 |

| Dmp methoxy carbons | ~55 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the various functional groups present in this compound. The spectra are expected to show characteristic absorption bands corresponding to the vibrations of the different chemical bonds within the molecule.

Expected Characteristic IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300 - 2500 (broad) |

| N-H stretch (urethane) | 3300 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (urethane) | 1710 - 1730 |

| C=O stretch (ester) | 1730 - 1750 |

| C=O stretch (carboxylic acid) | 1700 - 1720 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-N stretch | 1000 - 1350 |

| C-S stretch (thiazolidine) | 600 - 700 |

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the aromatic rings and the C-S bond within the thiazolidine ring.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Studies

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), provides a highly accurate mass measurement, which can be used to validate the molecular formula, C₃₅H₃₈N₂O₉S.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained, which provides valuable structural information.

Expected Key Fragment Ions in MS/MS:

| Fragment Ion | Description |

| [M+H - 178]⁺ | Loss of the fluorenylmethanol from the Fmoc group |

| [M+H - 222]⁺ | Loss of the entire Fmoc group |

| b₁ ion | Cleavage of the peptide bond, resulting in the Fmoc-Asp(OtBu) fragment |

| y₁ ion | Cleavage of the peptide bond, resulting in the Cys(Psi(Dmp,H)pro)-OH fragment |

| Neutral losses | Losses of small molecules such as H₂O, CO, and fragments from the protecting groups |

The fragmentation of the cysteine-containing pseudoproline moiety can also yield diagnostic ions, providing further confirmation of the structure. luxembourg-bio.com

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the analysis of the purity of this compound and for its isolation on a preparative scale.

High-Performance Liquid Chromatography (HPLC) in Research and Preparative Scales

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is typically employed, using a C18 or C8 stationary phase. The mobile phase usually consists of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape and resolution.

For analytical purposes, a gradient elution is used to separate the main compound from any impurities, such as starting materials, by-products from the synthesis, or degradation products. The purity is determined by integrating the peak area of the main compound relative to the total peak area.

On a preparative scale, the same principles of RP-HPLC are applied, but with larger columns and higher flow rates to isolate larger quantities of the pure compound. Fractions are collected as the compound elutes from the column, and the purity of these fractions is then verified by analytical HPLC.

Typical Analytical RP-HPLC Conditions:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 20% to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm (for Fmoc group) |

Chiral Chromatography for Enantiomeric Purity Analysis

The synthesis of peptides and their derivatives can sometimes lead to racemization at the chiral centers of the amino acids. It is therefore crucial to assess the enantiomeric purity of this compound. Chiral chromatography is the most effective method for this purpose.

This can be achieved by using a chiral stationary phase (CSP) that can differentiate between the desired diastereomer and any potential epimers that may have formed during synthesis. The choice of the chiral column and the mobile phase is critical for achieving separation. Polysaccharide-based chiral stationary phases are often effective for the separation of diastereomeric peptides. The separation of diastereomers is possible on achiral columns as they have different physicochemical properties, though chiral columns can provide enhanced resolution. nih.gov

Alternatively, the dipeptide can be hydrolyzed to its constituent amino acids, which are then derivatized with a chiral reagent before analysis on a standard achiral column. However, direct analysis on a chiral column is generally preferred as it avoids potential racemization during the hydrolysis and derivatization steps.

Crystallographic Studies and X-ray Diffraction for Solid-State Structure Elucidation

The elucidation of the three-dimensional atomic arrangement of a molecule in its solid state is critically dependent on crystallographic studies, with X-ray diffraction being the most definitive method. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to determine the electron density distribution within the crystal, which in turn allows for the precise mapping of atomic positions, bond lengths, bond angles, and torsional angles.

For a complex dipeptide derivative such as this compound, X-ray crystallography would provide invaluable insights into its molecular conformation. Key structural features that could be determined include:

The conformation of the pseudoproline ring: The thiazolidine ring, formed from the cysteine residue, can adopt various puckered conformations. X-ray diffraction would reveal the specific ring pucker and the orientation of its substituents.

The orientation of the protecting groups: The spatial arrangement of the bulky fluorenylmethyloxycarbonyl (Fmoc), tert-butyl (OtBu), and 2,4-dimethoxyphenyl (Dmp) groups relative to the peptide backbone would be precisely defined.

Intermolecular interactions: The analysis of the crystal packing would reveal the network of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, that govern the solid-state assembly of the molecules.

Such detailed structural information is fundamental for understanding the compound's physical properties, its conformational preferences, and how it may interact with other molecules, which is crucial for applications in peptide synthesis and drug design.

However, as of the latest available information, no public records of single-crystal X-ray diffraction studies for this compound have been published. Consequently, no empirical data on its crystal system, space group, unit cell dimensions, or atomic coordinates are available. The absence of this information in the public domain means that a detailed discussion of its solid-state structure, supported by experimental data tables, cannot be provided at this time. Researchers seeking this information would need to perform the necessary crystallization experiments and subsequent X-ray diffraction analysis.

Reactivity and Mechanistic Investigations of Fmoc Asp Otbu Cys Psi Dmp,h Pro Oh

Reaction Mechanisms of Amide Bond Formation

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. researchgate.net This process has a significant kinetic barrier and is not spontaneous under standard conditions, necessitating the activation of the carboxyl group to facilitate the nucleophilic attack by the amino group of the adjacent residue. embrapa.br The use of Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH as a dipeptide unit leverages the unique conformational properties of the C-terminal pseudoproline. Pseudoprolines, which are oxazolidine (B1195125) or thiazolidine (B150603) derivatives of Ser, Thr, or Cys, introduce a "kink" into the peptide backbone, similar to a native proline residue. chempep.compeptide.com This conformational disruption breaks the inter-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets during synthesis. chempep.comnih.gov By preventing aggregation, the pseudoproline moiety enhances the solvation of the growing peptide chain, which can improve coupling efficiency and lead to higher yields and purer crude products. chempep.compeptide.com

Kinetic and Thermodynamic Parameters in Coupling Reactions

The primary kinetic advantage of using this pseudoproline dipeptide lies in its ability to mitigate aggregation. chempep.comnih.gov In "difficult" sequences, peptide aggregation can severely hinder the accessibility of the N-terminal amine for the incoming activated amino acid, drastically reducing the reaction rate. By disrupting secondary structures, the pseudoproline ensures the reactive sites remain solvated and accessible, thus kinetically favoring the coupling reaction. chempep.com

| Reaction | ΔE (kJ/mol) | ΔG (kJ/mol) | Method of Study |

| Methylamine + Acetic Anhydride (Gas Phase) | -74.48 to -89.96 | Not Specified | Computational (RHF, B3LYP, MP2) |

| Methanethiol + N-methylmaleimide (Aqueous) | Not Specified | -55.92 | Computational |

| Methylamine + Sulfonyl Chlorides (Aqueous) | Not Specified | More favorable than thiol reaction | Computational |

This table presents representative thermodynamic values for model bioconjugation reactions to illustrate the general favorability of amide and related bond formations. Data sourced from computational studies.

Role of Activating Agents and Additives

To overcome the kinetic barrier of amide bond formation, the carboxyl group of this compound must be activated. embrapa.br This is achieved using coupling reagents that convert the carboxylate into a more reactive species, such as an active ester or a symmetrical anhydride, which is then susceptible to nucleophilic attack. researchgate.netpeptide.com The choice of activating agent and any associated additives is critical for maximizing yield and minimizing side reactions, particularly racemization. nih.gov

Common classes of activating agents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Carbodiimides : Reagents like N,N'-diisopropylcarbodiimide (DIC) are widely used. They are often paired with nucleophilic additives such as Oxyma Pure (Ethyl 2-cyano-2-(hydroximino)acetate). acs.org The combination of DIC/Oxyma is noted for being cost-effective and resulting in lower rates of racemization. acs.org

Uronium/Aminium Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide rapid coupling but often require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which can increase the risk of racemization. nih.govacs.org

Additives play a dual role: they accelerate the coupling reaction and suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone intermediates. peptide.com

| Reagent Class | Example(s) | Additive(s) | Key Characteristics |

| Carbodiimides | DIC | HOBt, Oxyma Pure | Cost-effective; additives are crucial to suppress racemization. acs.org |

| Uronium/Aminium | HATU, HBTU | HOAt | High coupling efficiency; requires a tertiary base which can increase racemization risk. nih.govacs.org |

| Phosphonium | PyBOP | None required | Effective for sterically hindered couplings. |

This table summarizes common activating agents and additives used in Fmoc-SPPS.

Deprotection Chemistry and Potential Side Reactions

The synthesis of a peptide using the Fmoc/tBu strategy involves the sequential removal of temporary and permanent protecting groups under orthogonal conditions. nih.gov The Fmoc group is base-labile, while the OtBu and the Psi(Dmp,H)pro groups are acid-labile. nih.govchempep.com

Mechanistic Studies of Fmoc and OtBu Cleavage

Fmoc Deprotection: The N-terminal Fmoc group is removed at each step of the synthesis using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). chempep.com The mechanism is a base-induced β-elimination (E1cb). embrapa.br A proton is abstracted from the C9 position of the fluorenyl ring, leading to the formation of a stabilized carbanion. embrapa.br This intermediate then eliminates dibenzofulvene and carbon dioxide, liberating the free N-terminal amine of the peptide. chempep.com

A significant potential side reaction associated with this step, particularly relevant to the Asp residue in the title compound, is aspartimide formation . chempep.comiris-biotech.de The backbone amide nitrogen can attack the side-chain ester carbonyl, especially under basic conditions, forming a five-membered succinimide (B58015) ring. peptide.commdpi.com This cyclic intermediate is prone to hydrolysis, which can yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl iso-peptide, and can also lead to racemization of the aspartic acid residue. peptide.comiris-biotech.de The use of a pseudoproline at the C+1 position, as in this dipeptide, is known to significantly suppress aspartimide formation. peptide.commdpi.com

OtBu Cleavage: The tert-butyl (tBu) ester protecting the side chain of the aspartic acid residue is a permanent protecting group, removed during the final cleavage step with a strong acid, typically 95% trifluoroacetic acid (TFA). embrapa.brchempep.com The mechanism involves protonation of the ester oxygen followed by the elimination of a stable tert-butyl cation. embrapa.br These highly reactive carbocations can alkylate nucleophilic residues like Cysteine or Tryptophan. nih.gov To prevent these side reactions, scavengers such as triisopropylsilane (B1312306) (TIS) and water are included in the cleavage cocktail to trap the carbocations. embrapa.brnih.gov

Stability and Removal of the Psi(Dmp,H)pro Protecting Group

The Psi(Dmp,H)pro group is a thiazolidine ring formed from the cysteine thiol and a 2,4-dimethoxyphenyl (Dmp) substituted aldehyde. mdpi.comnih.gov This moiety serves as a temporary, structure-disrupting element that also protects the cysteine thiol. nih.gov

The removal of the Cys pseudoproline occurs via acid-catalyzed hydrolysis during the final TFA cleavage, which opens the thiazolidine ring to regenerate the native cysteine residue with a free thiol. peptide.compeptide.com The stability of the thiazolidine ring to TFA can be highly sequence-dependent. nih.gov While some reports, particularly concerning cyclic peptides, have indicated high stability requiring harsh acids or very long reaction times for removal, recent studies on linear peptides have shown a different behavior. nih.gov For many linear sequences, complete removal of Cys pseudoprolines can be achieved in 1 to 6 hours with standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5), a timeframe comparable to other common acid-labile protecting groups. nih.govnih.gov In some more resistant cases, heating the cleavage mixture to 45°C may be required for complete deprotection. nih.gov

| Protecting Group | Chemical Name | Removal Conditions | Common Side Reactions |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | 20% Piperidine in DMF | Aspartimide formation, diketopiperazine formation. chempep.comiris-biotech.de |

| OtBu | tert-Butyl ester | 95% TFA with scavengers (e.g., TIS, H₂O) | Alkylation of nucleophilic residues by t-butyl cation if scavengers are omitted. embrapa.brnih.gov |

| Psi(Dmp,H)pro | 2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid | 95% TFA with scavengers (final cleavage) | Incomplete removal in resistant sequences. nih.gov |

This table provides a summary of the protecting groups in the title compound, their removal conditions, and associated side reactions.

Prevention of Racemization during Chemical Transformations

Racemization, or the loss of stereochemical integrity at the α-carbon, is a critical side reaction in peptide synthesis. peptide.com Both aspartic acid and cysteine are amino acids that are particularly susceptible to racemization. peptide.comnih.gov

The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. peptide.com The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. Strategies to prevent this include:

Use of Additives: Additives like HOBt and Oxyma react with the activated amino acid to form active esters that are less prone to oxazolone (B7731731) formation and racemization. peptide.com

Choice of Base: During coupling with reagents like HATU, the choice of tertiary amine is critical. Weaker, more sterically hindered bases like 2,4,6-collidine are preferred over DIPEA to minimize base-catalyzed racemization. nih.gov

Temperature Control: Lowering the coupling temperature can reduce the rate of racemization. nih.gov

For the Asp residue, racemization is closely linked to aspartimide formation. iris-biotech.de Therefore, measures that suppress aspartimide formation also prevent racemization. The incorporation of the Cys residue as a pseudoproline is a powerful strategy to inhibit this side reaction at the preceding Asp residue. peptide.commdpi.com For C-terminal cysteine residues, which are highly prone to racemization during fragment coupling, the use of a pseudoproline at this position has been shown to prevent racemization. peptide.com

| Step | Susceptible Residue | Prevention Strategy | Mechanism of Prevention |

| Coupling | Asp, Cys | Use of additives (e.g., Oxyma, HOBt). peptide.com | Forms active esters less prone to oxazolone formation. |

| Coupling | Asp, Cys | Use of hindered, weaker bases (e.g., collidine). nih.gov | Reduces base-catalyzed proton abstraction from the oxazolone intermediate. |

| Fmoc Deprotection | Asp | Incorporation of Cys as a pseudoproline. peptide.commdpi.com | The fixed ring structure sterically hinders the backbone nitrogen from attacking the side-chain ester. |

| Fmoc Deprotection | Asp | Addition of HOBt to the piperidine solution. peptide.com | Reduces the basicity of the medium and protonates the intermediate. |

This table summarizes key strategies to prevent racemization during the chemical transformations involving the title compound.

Stereochemical Integrity During Reactions

The stereochemical integrity of amino acid derivatives is a critical factor in peptide synthesis, as racemization or epimerization can lead to the formation of undesired diastereomeric peptides, potentially altering their biological activity and complicating purification processes. For this compound, the chiral purity at the α-carbons of both the aspartic acid and cysteine residues is of paramount importance. Research has focused on the stability of the pseudoproline moiety in maintaining the stereochemistry of the cysteine residue, which is known to be particularly susceptible to racemization during peptide synthesis.

The incorporation of the cysteine residue into a thiazolidine ring, as in the Cys(Psi(Dmp,H)pro) moiety, has been investigated as a strategy to mitigate epimerization. This structural constraint is believed to protect the α-proton of the cysteine from abstraction, which is the primary mechanism of racemization under the basic conditions often employed for Fmoc deprotection or during the activation step of coupling reactions.

Detailed research findings have demonstrated the effectiveness of the Cys(Psi(Dmp,H)pro) structure in preserving stereochemical integrity. Studies have shown that peptide fragments with a C-terminal pseudoproline can be coupled with minimal associated racemization. bachem.com More specifically, the use of a C-terminal Cys(Psi(Dmp,H)pro) structure has been reported to enable epimerization-free preparation of C-terminal cysteine-containing peptide acids via Fmoc solid-phase peptide synthesis (SPPS). researchgate.net Furthermore, protected peptide segments ending in Cys(Psi(Dmp,H)pro) have been successfully utilized in segment condensation reactions without epimerization. researchgate.net

A comparative study highlighted the superior performance of the pseudoproline structure over standard protection groups in maintaining chiral purity. A model tripeptide anchored to a resin via a C-terminal Cys(Psi(Dmp,H)pro) was subjected to prolonged basic conditions (20% piperidine in NMP for 24 hours). Analysis of the cleaved product revealed no detectable epimerization. In contrast, a similar peptide utilizing a standard trityl (Trt) protecting group for the cysteine residue showed significant degradation, with 4.2% of the undesired D-Cys diastereomer being formed, along with other base-related side products. nih.gov

These findings underscore the protective effect of the thiazolidine ring structure within this compound against racemization, ensuring high stereochemical integrity during the demanding steps of peptide synthesis.

Table 1: Comparative Analysis of C-Terminal Cysteine Epimerization

The following table presents data from a study comparing the stereochemical stability of a C-terminal cysteine protected as a pseudoproline versus a standard trityl-protected cysteine after prolonged exposure to basic conditions. nih.gov

Strategic Integration and Applications of Fmoc Asp Otbu Cys Psi Dmp,h Pro Oh in Advanced Peptide and Biomolecule Research

Design and Synthesis of Conformationally Constrained Peptides

The incorporation of Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH into peptide chains is a key strategy for creating conformationally constrained peptides. The pseudoproline (ψ-Pro) moiety, a thiazolidine (B150603) ring formed from the cysteine residue, introduces a significant structural perturbation in the peptide backbone. chempep.comwikipedia.org

Mimicry of Secondary Structural Motifs (e.g., β-Turns)

The thiazolidine ring of the pseudoproline in this compound imposes a "kink" in the peptide backbone, which is structurally analogous to the bend induced by a natural proline residue. chempep.compeptide.com This kink favors a cis-amide bond conformation over the more common trans form. thieme-connect.de This enforced turn is instrumental in mimicking secondary structural motifs, particularly β-turns. By strategically placing this dipeptide unit within a sequence, researchers can induce a specific turn, which is crucial for biological activity in many peptides. This conformational restriction helps in designing peptidomimetics with defined three-dimensional structures. chempep.com

Influence on Peptide Folding and Stability

The presence of the Cys(Psi(Dmp,H)pro) moiety significantly influences the folding and stability of synthetic peptides. chemimpex.com By disrupting the formation of undesirable secondary structures like β-sheets, which are a primary cause of peptide aggregation during synthesis, this compound enhances the solubility of the growing peptide chain. chempep.comnih.gov This disruption of intermolecular hydrogen bonding prevents self-association and facilitates more efficient and higher-yield synthesis of complex peptides. wikipedia.orgthieme-connect.de The increased solubility of peptide fragments containing this pseudoproline also proves advantageous for purification and subsequent segment condensation steps. peptide.com

Incorporation into Complex Natural Product Syntheses and Analog Development

The unique properties of this compound make it a valuable tool in the total synthesis of complex natural products and the development of their analogs.

Role as a Key Building Block for Challenging Peptide Sequences

This dipeptide derivative serves as a crucial building block in the synthesis of peptides that are otherwise difficult to assemble due to their sequence characteristics. chemimpex.comchempep.com Peptides with high hydrophobicity or a tendency to aggregate can be synthesized more effectively by incorporating pseudoproline dipeptides at strategic intervals. chempep.comiris-biotech.de The temporary disruption of secondary structures allows for smoother chain elongation during solid-phase peptide synthesis (SPPS). wikipedia.orgnih.gov Upon final cleavage with trifluoroacetic acid (TFA), the native cysteine residue is regenerated, restoring the original peptide sequence. peptide.comiris-biotech.de

Segment Condensation Strategies

In the convergent synthesis of large peptides and small proteins, protected peptide fragments are synthesized separately and then joined together. The enhanced solubility of peptide fragments containing the Cys(Psi(Dmp,H)pro) moiety makes them easier to handle and purify for these segment condensation reactions. peptide.com Furthermore, when a pseudoproline is located at the C-terminus of a peptide fragment, it can minimize the risk of racemization during the coupling reaction, a common side reaction in fragment condensation. peptide.comiris-biotech.de

Methodological Advancements in Solid-Phase Peptide Synthesis (SPPS)

The use of this compound and similar pseudoproline dipeptides has led to significant advancements in the efficiency and scope of Fmoc-based SPPS. wikipedia.orgnih.gov These building blocks are designed for seamless integration into standard automated SPPS protocols. chempep.com

By preventing on-resin aggregation, these dipeptides lead to improved coupling efficiencies, as the N-terminal amino group of the growing peptide chain remains more accessible for acylation. chempep.compeptide.com This results in higher yields and greater purity of the crude peptide product, reducing the need for extensive purification. wikipedia.org The 2,4-dimethoxyphenyl-pseudothiaproline is compatible with standard Fmoc/tBu protocols and can be cleaved with 80% TFA in DCM. iris-biotech.de While thiazolidine-based dipeptides were historically considered highly stable to TFA, recent studies have shown that deprotection can be achieved efficiently, often within 1-3 hours, which is comparable to other commonly used protecting groups in SPPS. nih.gov

Research Findings on Pseudoproline Dipeptides in SPPS

| Application | Finding | Source |

| Aggregation Prevention | Disrupts β-sheet formation by inducing a "kink" in the peptide backbone, favoring a cis-amide bond. | chempep.comthieme-connect.de |

| Solubility Enhancement | Improves the solubility of the growing peptide chain and peptide fragments in common SPPS solvents. | chempep.compeptide.com |

| Coupling Efficiency | Increases coupling efficiency by ensuring better exposure of the N-terminal amino group, leading to higher yields. | chempep.comwikipedia.org |

| Racemization Suppression | Minimizes racemization when the pseudoproline is at the C-terminus of a fragment in segment condensation. | peptide.comiris-biotech.de |

| Cleavage | The thiazolidine ring can be reverted to the native cysteine residue using standard TFA cleavage conditions. | nih.goviris-biotech.de |

Mitigation of Peptide Aggregation During SPPS

Peptide aggregation during SPPS is a sequence-dependent phenomenon that can severely hinder the synthesis process. The incorporation of pseudoproline dipeptides, such as this compound, is a powerful strategy to disrupt the secondary structures responsible for this aggregation.

The core of this capability lies in the thiazolidine ring of the pseudoproline, which introduces a "kink" into the peptide backbone. This structural perturbation is analogous to the effect of a natural proline residue. By favoring a cis-amide bond conformation over the more common trans configuration, the pseudoproline disrupts the interchain hydrogen bonding that is essential for the formation of β-sheets. This disruption prevents the peptide chains from aligning and aggregating on the solid support, thereby maintaining their solvation and accessibility for subsequent coupling reactions.

This compound is particularly useful for insertion into sequences containing cysteine residues that are located in hydrophobic regions or sequences known to be prone to aggregation. The temporary and reversible nature of the pseudoproline is a key feature; the native cysteine residue is fully restored upon standard trifluoroacetic acid (TFA) cleavage at the end of the synthesis.

The effectiveness of pseudoproline dipeptides in mitigating aggregation is well-documented. For instance, the synthesis of human Amylin (hAmylin), a highly amyloidogenic 37-residue peptide, was made possible with high yield and purity through the strategic incorporation of pseudoproline dipeptides, whereas standard Fmoc synthesis methods failed to produce the desired product. Similarly, the synthesis of a 68-amino-acid chemokine, RANTES (24-91), which is known for its high aggregation propensity, was successfully achieved using a combination of a specialized resin and pseudoproline dipeptides.

Enhancement of Yield and Purity in SPPS

By effectively mitigating peptide aggregation, this compound directly contributes to significant improvements in the yield and purity of crude synthetic peptides. Aggregation can physically block reactive sites on the growing peptide chain, leading to incomplete acylation and deprotection steps. This results in a heterogeneous mixture of deletion sequences and truncated peptides that are often difficult to separate from the target peptide.

The introduction of a pseudoproline dipeptide enhances the solvation of the peptide-resin complex, ensuring that reagents have better access to the N-terminal amine. This leads to more efficient and complete coupling reactions, minimizing the formation of deletion byproducts. Consequently, the crude peptide product is of higher purity, which simplifies the subsequent purification process, often by high-performance liquid chromatography (HPLC).

The impact on yield can be substantial, with reports of up to 10-fold increases in product yield achieved through the insertion of a single pseudoproline dipeptide in otherwise difficult-to-synthesize sequences. This improvement is not only beneficial in terms of material output but also in reducing the time and cost associated with failed or repeated syntheses.

Below is an illustrative data table comparing the synthesis of a model "difficult" peptide sequence with and without the incorporation of this compound.

| Synthesis Strategy | Crude Purity (%) | Final Yield (%) |

| Standard Fmoc-SPPS | 35 | 15 |

| SPPS with this compound | 75 | 55 |

This table represents typical expected improvements based on the established effects of pseudoproline dipeptides in SPPS.

Emerging Applications in Synthetic Biology and Chemical Biology Research

The utility of this compound extends beyond improving the efficiency of peptide synthesis. Its ability to modulate peptide conformation and the inherent properties of the resulting peptides open up new avenues in synthetic biology and chemical biology.

Development of Peptidomimetics and Constrained Ligands

The conformational "kink" induced by the pseudoproline residue can be strategically employed to create peptidomimetics and constrained ligands with defined three-dimensional structures. By locking a portion of the peptide backbone into a specific conformation, it is possible to mimic the structure of a native peptide's binding loop or turn region. This is particularly valuable in drug discovery and development, where constraining a peptide into its bioactive conformation can enhance its potency, selectivity, and metabolic stability.

Bioconjugation Strategies for Research Tools

Bioconjugation, the process of linking biomolecules to other molecules, is a cornerstone of chemical biology, enabling the creation of sophisticated research tools, diagnostics, and therapeutics. Peptides containing pseudoproline dipeptides like this compound can be advantageous in bioconjugation strategies.

The enhanced solubility and purity of peptides synthesized with pseudoprolines make them easier to handle and purify both before and after conjugation reactions. This is particularly beneficial when working with hydrophobic peptides or large protein fragments. The native cysteine residue, unmasked after cleavage, provides a reactive thiol group that is widely used for site-specific conjugation to probes, labels, or other biomolecules.

Furthermore, the ability to synthesize longer and more complex peptides using pseudoproline-containing building blocks expands the scope of potential bioconjugates. This allows for the creation of more elaborate constructs, such as peptide-based probes for cellular imaging or targeted drug delivery systems.

Future Research Directions and Uncharted Territories for Fmoc Asp Otbu Cys Psi Dmp,h Pro Oh

Novel Synthetic Approaches and Sustainable Chemistry Innovations

The current multi-step chemical synthesis of complex building blocks like Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH presents opportunities for greener and more efficient alternatives. The development of sustainable synthetic methodologies is a paramount goal in modern chemistry.

Biocatalysis offers a highly selective and environmentally benign alternative to traditional organic synthesis. nih.gov Future research could focus on developing enzymatic pathways for the synthesis of this dipeptide. One underutilized approach is the use of "deprotectase" biocatalysts to selectively remove protecting groups under mild, aqueous conditions, which could be applied in the final stages of a peptide synthesis utilizing this building block. nih.gov

Key areas for exploration include:

Enzymatic Peptide Bond Formation: Investigating ligases that can efficiently couple Fmoc-Asp(OtBu)-OH to the sterically hindered Cys(Psi(Dmp,H)pro)-OH precursor.

Biocatalytic Thiazolidine (B150603) Ring Formation: Discovering or engineering enzymes that can catalyze the condensation reaction between the cysteine residue and 2,4-dimethoxybenzaldehyde (B23906) to form the pseudoproline ring with high stereoselectivity.

Enzymatic Deprotection: Developing enzymatic cascades for the removal of the OtBu and Fmoc groups in downstream applications, offering a green alternative to harsh chemical reagents like trifluoroacetic acid. nih.gov

| Catalytic Goal | Potential Enzyme Class | Specific Application for the Dipeptide Unit |

|---|---|---|

| Peptide Bond Formation | Ligases / Peptidases (in reverse) | Formation of the Asp-Cys peptide bond. |

| Thiazolidine Ring Synthesis | Engineered Condensation Enzymes | Stereoselective formation of the pseudoproline ring from a cysteine precursor. chemrxiv.org |

| Side-Chain Deprotection | Esterases (e.g., Bacillus BS2 esterase) | Removal of the tert-butyl (OtBu) group from the aspartic acid side chain. nih.gov |

| N-Terminal Deprotection | Amidohydrolases | Removal of the Fmoc group as a milder alternative to piperidine (B6355638). |

Beyond biocatalysis, the development of novel small-molecule catalysts for peptide synthesis is a burgeoning field. Organocatalysis, for instance, presents an attractive avenue for forming amide bonds under exceptionally mild conditions. researchgate.net Research into organocatalysts, such as Cat-Se, which can accelerate peptide synthesis under light irradiation without requiring heating or dehydration, could be transformative. researchgate.net Applying these systems to the coupling of or with a sterically demanding building block like this compound could significantly improve efficiency and reduce side reactions like racemization. Another frontier involves the use of self-assembling peptides that form nanostructures capable of catalysis, potentially offering highly ordered environments for specific bond formations. acs.orgnih.gov

Exploration of Cutting-Edge Spectroscopic and Structural Characterization Techniques

A deeper understanding of the structural impact of incorporating a pseudoproline dipeptide is essential for its effective use. While solution-phase NMR and X-ray crystallography have provided insights, they may not fully represent the conformation of the peptide chain as it is being synthesized on a solid support. researchgate.netcore.ac.uk

Solid-state NMR (SS-NMR) spectroscopy is uniquely positioned to provide high-resolution structural information on immobilized molecules, such as peptides bound to a resin during SPPS. nih.gov Future research should leverage advanced SS-NMR techniques to gain unprecedented insight into the conformational effects of this compound.

Key research questions that can be addressed by SS-NMR include:

Cis/Trans Isomerism: Precisely quantifying the ratio of cis to trans conformers of the Asp-Cys amide bond induced by the pseudoproline ring while the peptide is anchored to the solid support. researchgate.netnih.gov This is critical, as the ability to favor a cis-amide bond is the primary mechanism by which pseudoprolines disrupt aggregation. chempep.comthieme-connect.de

Local Backbone Dynamics: Characterizing the local structure and dynamics of the peptide backbone at and around the pseudoproline insertion site.

Advanced Methods: Employing cutting-edge SS-NMR experiments, such as those involving 17O isotopic labeling, could offer novel insights into the electronic environment of the peptide backbone carbonyls, which are critical for hydrogen bonding and secondary structure formation. chemrxiv.org

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Solid-State NMR (13C, 15N) | Precise cis/trans amide bond conformation, local secondary structure. nih.gov | Directly measures the structure-disrupting effect of the pseudoproline on the solid support. |

| Solid-State 17O NMR | Detailed electronic environment of backbone carbonyls. chemrxiv.org | Provides insight into hydrogen bonding potential and backbone solvation. |

| Circular Dichroism (CD) on cleaved peptides | Overall secondary structure content (e.g., α-helix, β-sheet). | Assesses the impact of the native Cys residue (after cleavage) on the final peptide conformation. |

Computational Design and Rational Engineering of Derivatives

Computational chemistry and machine learning are emerging as powerful tools for peptide engineering and the design of novel synthetic building blocks. nih.gov These in silico methods can predict molecular properties and guide experimental efforts, saving significant time and resources.

Future research should focus on developing robust computational models that can predict the behavior of peptides containing this compound and guide the design of next-generation derivatives. By combining quantum mechanics (QM), molecular dynamics (MD) simulations, and machine learning, it will be possible to build a comprehensive understanding of its structure-function relationships. youtube.com

Key objectives for predictive modeling include:

Conformational Energy Landscapes: Using MD simulations to map the conformational preferences of the Asp-Cys(Psi) linkage and determine the energetic barrier between the cis and trans states. This data can be benchmarked against experimental NMR results. researchgate.net

Reactivity Prediction: Developing machine learning models to predict the coupling efficiency of this dipeptide into various sequences and to forecast its effectiveness in preventing aggregation based on the surrounding amino acid sequence. nih.gov

Rational Design of Derivatives: Employing computational screening to design novel pseudoproline derivatives. By modifying the substituents on the thiazolidine ring (e.g., replacing the 2,4-dimethoxybenzyl group), it may be possible to fine-tune the cis/trans ratio, acid lability, and steric profile to create building blocks optimized for specific challenging sequences.

| Modeling Technique | Key Input Parameters | Predicted Outcome |

|---|---|---|

| Molecular Dynamics (MD) | Force field parameters, solvent model, peptide sequence. | Conformational preferences (cis/trans ratio), backbone dynamics, solvation properties. researchgate.net |

| Quantum Mechanics (QM) | Atomic coordinates, basis set, level of theory. | Reaction energy barriers, electronic structure, NMR chemical shifts for spectral assignment. |

| Machine Learning / Deep Learning | Sequence information, experimental coupling yields, simulation data. youtube.comnih.gov | Predicted coupling efficiency, aggregation propensity, optimal placement within a sequence. oup.com |

De Novo Design of Related Pseudoproline Motifs

De novo design, the creation of novel proteins or peptides from scratch rather than by modifying naturally occurring ones, offers a powerful approach to expanding the toolkit of synthetic peptide chemistry. nih.gov The pseudoproline in this compound, derived from cysteine, is known to disrupt the formation of beta-sheet secondary structures, which is a primary cause of peptide aggregation during synthesis. iris-biotech.de This is achieved by inducing a "kink" in the peptide backbone, favoring a cis-amide bond conformation over the usual trans bond. iris-biotech.de

Future research could focus on the de novo design of new pseudoproline motifs inspired by the Dmp-modified thiazolidine ring system. Using computational modeling and first-principles design, new motifs could be engineered to exert even greater control over peptide conformation. nih.gov These efforts could lead to the development of "smart" pseudoprolines with tunable properties. For instance, modifying the aromatic moiety or the ring structure could alter the dihedral angles of the peptide backbone, providing precise control over local secondary structure.

Key research goals in this area would include:

Enhanced Aggregation Disruption: Designing motifs that are more effective at preventing aggregation in notoriously difficult peptide sequences.

Conformational Control: Creating a library of pseudoprolines that can predictably induce specific turns or helical structures in a peptide chain.

pH-Responsive Elements: Engineering motifs that change their conformational influence in response to changes in pH, allowing for the creation of environmentally responsive peptides.

Orthogonal Chemistry: Developing novel pseudoproline structures with unique protecting groups that are compatible with a wider range of synthetic strategies.

The table below outlines a comparison between the existing pseudoproline motif and potential de novo designed variants.

| Feature | Existing Cys(Psi(Dmp,H)pro) Motif | Hypothetical De Novo Designed Motif | Potential Advantage |

| Backbone Control | Induces a kink, disrupts β-sheets. iris-biotech.de | Induces specific, predictable turn types (e.g., β-turn, γ-turn). | Precise sculpting of peptide and protein secondary structures. nih.govosti.gov |

| Solubility | Enhances solubility of growing peptide chain. chemimpex.com | Incorporates permanently charged or highly polar groups. | Superior performance in the synthesis of hydrophobic and aggregation-prone peptides. |

| Cleavage | Compatible with standard TFA cleavage. iris-biotech.de | Designed for cleavage under orthogonal conditions (e.g., photolysis, specific enzymes). | Greater flexibility in complex, multi-step syntheses and bioconjugation. |

| Functionality | Primarily a synthetic tool. | Acts as a recognition site for specific proteins or as a catalytic center. | Creation of functionalized peptides for targeted drug delivery or biocatalysis. |

Interdisciplinary Research: Potential in Materials Science and Nanotechnology

The self-assembly of peptides into well-ordered nanostructures is a burgeoning field that bridges biotechnology and nanotechnology. nih.gov These peptide-derived materials are attractive for their biocompatibility, biodegradability, and the ease with which their properties can be programmed by altering the amino acid sequence. chemisgroup.us Dipeptides, particularly those containing aromatic groups, are known to be excellent building blocks for self-assembly into nanotubes, nanofibers, vesicles, and hydrogels. chemisgroup.us

This compound is an ideal candidate for exploration in this domain. The bulky, aromatic fluorenylmethyloxycarbonyl (Fmoc) group is a well-known driver of self-assembly through π-π stacking interactions. Combined with the potential for hydrogen bonding and hydrophobic interactions from the rest of the molecule, this dipeptide derivative possesses the necessary features to form supramolecular structures. chemisgroup.us

The resulting nanomaterials could have a wide range of applications:

Drug Delivery: Self-assembled nanotubes or nanovesicles could encapsulate therapeutic agents, with the peptide surface potentially modified for targeted delivery to specific cells or tissues. european-mrs.com

Tissue Engineering: Peptide-based hydrogels can serve as scaffolds that mimic the extracellular matrix, promoting cell growth and tissue regeneration. nih.gov

Biosensors and Nanoelectronics: The ordered arrangement of peptides can create materials with unique piezoelectric or electronic properties, suitable for use in advanced sensors or biocompatible electronic devices. nih.goveuropean-mrs.com

The table below details the potential for this dipeptide derivative in forming various nanostructures and their interdisciplinary applications.

| Potential Nanostructure | Driving Forces for Assembly | Potential Application | Field |

| Nanofibers/Nanoribbons | π-π stacking (Fmoc, Dmp), Hydrogen bonding | Scaffolds for 3D cell culture, conductive bio-wires. | Tissue Engineering, Nanoelectronics |

| Nanotubes/Nanovesicles | Hydrophobic interactions (OtBu, Dmp), π-π stacking | Encapsulation and controlled release of drugs, nanoreactors. european-mrs.com | Drug Delivery, Catalysis |

| Hydrogels | Entanglement of self-assembled nanofibers, Hydrogen bonding | Injectable scaffolds for regenerative medicine, responsive materials. | Biomedical Materials |

| 2D Films/Sheets | Intermolecular interactions at interfaces. | Functionalized surfaces for biosensing, biocompatible coatings. european-mrs.com | Materials Science, Diagnostics |

Further research into the self-assembly properties of this compound and its derivatives could unlock a new class of functional biomaterials, demonstrating the vast and exciting potential that lies at the intersection of peptide chemistry, materials science, and nanotechnology. frontiersin.org

Q & A

Q. What are the critical structural features of Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH, and how do they influence its use in peptide synthesis?

The compound contains three key functional groups:

- Fmoc (9-fluorenylmethoxycarbonyl) : Protects the α-amino group during solid-phase peptide synthesis (SPPS), enabling stepwise elongation .

- OtBu (tert-butyl) : Protects the β-carboxylic acid of aspartic acid, minimizing side reactions like aspartimide formation .

- Psi(Dmp,H)pro (pseudoproline) : A dipeptide mimic that disrupts secondary structures (e.g., β-sheets) during synthesis, improving solubility and reducing aggregation .

Methodological Insight: When designing SPPS protocols, prioritize orthogonal protection schemes. For example, use Fmoc for temporary protection and OtBu for acid-labile side-chain protection, followed by pseudoprolines to prevent chain misfolding .

Q. How does the pseudoproline moiety in Cys(Psi(Dmp,H)pro) enhance peptide synthesis efficiency?

The pseudoproline motif introduces a proline-like kink into the peptide backbone, disrupting hydrogen bonding and preventing secondary structure formation. This reduces steric hindrance during coupling and minimizes deletion sequences. Studies show that pseudoprolines improve crude peptide purity by up to 30% in challenging sequences (e.g., those with multiple aspartic acid or cysteine residues) .

Experimental Design Tip: Incorporate pseudoprolines at positions prone to aggregation (e.g., every 5–7 residues). Monitor coupling efficiency via ninhydrin or Kaiser tests .

Q. What are common side reactions associated with Fmoc-Asp(OtBu)-OH derivatives, and how are they mitigated?

- Aspartimide formation : Intramolecular cyclization of Asp residues, exacerbated by basic conditions (e.g., piperidine during Fmoc deprotection). This is reduced by using OtBu protection instead of more labile groups like OMpe .

- Cysteine oxidation : Thiol groups in Cys residues may oxidize during synthesis. Use inert atmospheres (N₂) and reducing agents (e.g., TCEP) in coupling buffers .

Data Contradiction Analysis: While OtBu reduces aspartimide formation, notes that Asp(OtBu)-Cys(Acm) motifs still risk cyclization. Substituting Acm with Trt protection or pseudoprolines (Psi(Dmp,H)pro) significantly improves stability .

Advanced Research Questions

Q. How does this compound compare to CSY-protected aspartic acid derivatives in preventing aspartimide formation?

- CSY (cyanosulfurylide) protection : Masking the carboxylic acid with a C–C bond (instead of C–O in OtBu) eliminates aspartimide formation entirely, even under prolonged basic conditions (e.g., 20% piperidine for 12 hours) .